
(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is a chiral amine compound that features a bromine and fluorine substituent on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions.
Chiral Amine Introduction: The chiral amine is introduced through a series of reactions, often involving the use of chiral catalysts or starting materials to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (for halogen exchange) or organolithium compounds (for nucleophilic substitution).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions may yield biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of halogenated amines on biological systems. Its chiral nature allows for the investigation of stereospecific interactions with biological targets.
Medicine
In medicine, ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride may have potential as a pharmaceutical intermediate or active ingredient. Its structural features suggest it could interact with various biological receptors or enzymes.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2-Bromo-phenyl)pentan-1-amine hydrochloride: Lacks the fluorine substituent.
®-1-(2-Fluoro-phenyl)pentan-1-amine hydrochloride: Lacks the bromine substituent.
®-1-Phenylpentan-1-amine hydrochloride: Lacks both bromine and fluorine substituents.
Uniqueness
The presence of both bromine and fluorine substituents in ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
Eigenschaften
Molekularformel |
C11H16BrClFN |
|---|---|
Molekulargewicht |
296.60 g/mol |
IUPAC-Name |
(1R)-1-(2-bromo-6-fluorophenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15BrFN.ClH/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13;/h4-6,10H,2-3,7,14H2,1H3;1H/t10-;/m1./s1 |
InChI-Schlüssel |
YGBGMNCDYXCCCY-HNCPQSOCSA-N |
Isomerische SMILES |
CCCC[C@H](C1=C(C=CC=C1Br)F)N.Cl |
Kanonische SMILES |
CCCCC(C1=C(C=CC=C1Br)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


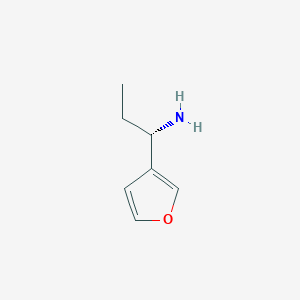
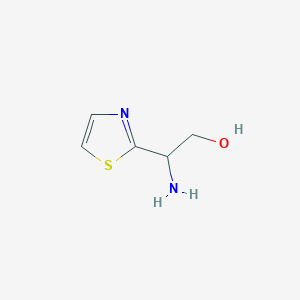
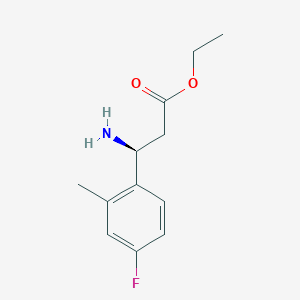

![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl](/img/structure/B13045031.png)

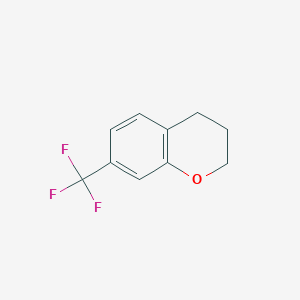

![2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid](/img/structure/B13045047.png)
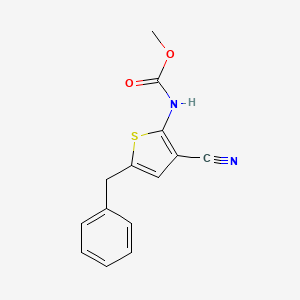

![Tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13045059.png)
![[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13045064.png)

